molecular formula C9H14N2O2 B1606922 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 878-46-6

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1606922
CAS No.: 878-46-6
M. Wt: 182.22 g/mol
InChI Key: BVGOFWCNHZHTHW-UHFFFAOYSA-N
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Description

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound that belongs to a class of compounds known as hydantoins or imidazolidine-2,4-diones . These compounds have been increasingly important in various applications across chemical and pharmaceutical industries .


Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described in the synthesis proceed readily, with high yields and no further purification .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide .


Chemical Reactions Analysis

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a series of reactions that proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C9H14N2O2 . Its molecular weight is 168.19 g/mol .

Scientific Research Applications

Structural Analysis and Synthesis

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been a subject of structural analysis, revealing its composition of two connected rings: a piperazine-2,5-dione ring and a five-membered ring, with the former adopting a slight boat conformation (Rohlíček et al., 2010). Additionally, a facile synthesis method for N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class of compounds with pharmacological interest, including 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed (Pardali et al., 2021).

Pharmacological Potential

Research has explored the compound's potential in pharmacology. For instance, derivatives such as 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have shown muscarinic receptor binding affinity and agonistic activities (Ishihara et al., 1992). Similarly, other studies have synthesized spirooxazolidine-2,4-dione derivatives related to muscarinic agonists, providing insights into muscarinic activity and potential applications in antidementia drugs (Tsukamoto et al., 1993).

Antimicrobial Applications

A study focused on microwave-assisted synthesis of novel spiro diarylidenes, derived from 1,3-diazaspiro[4.5]decane-2,4-diones, demonstrating antimicrobial activities against various bacterial and fungal strains (Shroff et al., 2022).

Halogenation and Supramolecular Studies

The impact of halogenation on cyclohexane-5-spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decane-2,4-diones, has been assessed. Studies revealed the cooperative effects of intermolecular interactions in these structures, highlighting the role of fluorination in forming three-dimensional networks (Simić et al., 2021).

Hypoglycemic Activity

The hypoglycemic potential of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives has been explored, with studies showing significant reductions in blood glucose levels in animal models, suggesting potential applications in diabetes management (Iqbal et al., 2012).

Mechanism of Action

While the specific mechanism of action for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is not mentioned in the search results, it’s worth noting that hydantoin derivatives have a wide range of therapeutic applications . For example, some hydantoins showcase anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activity .

Future Directions

The future directions for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione and similar compounds could involve further exploration of their therapeutic applications. Given the wide range of activities showcased by hydantoin derivatives , there may be potential for new drug development in various therapeutic areas.

Properties

IUPAC Name

1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-8(13)10-7(12)9(11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGOFWCNHZHTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236647
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-46-6
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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